Galanin (1-16), mouse, porcine, rat TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C80H117F3N20O23 |
|---|---|
Molecular Weight |
1783.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C78H116N20O21.C2HF3O2/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50;3-2(4,5)1(6)7/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119);(H,6,7)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-;/m0./s1 |
InChI Key |
JWPDEMSHKCNNEO-SWTHFEHJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
The Function of the Galanin (1-16) Fragment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including neurotransmission, hormone secretion, feeding behavior, and nociception. The biological effects of galanin are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The N-terminal portion of galanin is highly conserved across species and is critical for receptor binding and activation. This technical guide focuses on the function of the N-terminal fragment, Galanin (1-16), a potent agonist at galanin receptors that has been instrumental in elucidating the pharmacology of the galaninergic system.
Core Function of Galanin (1-16)
Galanin (1-16) functions as a high-affinity agonist at galanin receptors, retaining biological activity comparable to the full-length galanin peptide.[1] It has been demonstrated to displace radiolabeled galanin from its binding sites and to elicit downstream signaling events characteristic of galanin receptor activation.[2] The fragment's ability to mimic the effects of the full-length peptide has made it a valuable tool for studying the physiological roles of galanin and for the development of receptor-subtype-selective ligands.
Quantitative Data Presentation
The binding affinities of human galanin and its N-terminal fragment, Galanin (1-16), for the three human galanin receptor subtypes are summarized below. This data highlights the high affinity of Galanin (1-16) for GalR1 and GalR2, with a somewhat lower affinity for GalR3.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Galanin (full-length) | GalR1 | 0.21 | [1] |
| GalR2 | 0.44 | [1] | |
| GalR3 | 11 | [1] | |
| Galanin (1-16) | GalR1 | 4.8 | [1] |
| GalR2 | 5.7 | [1] | |
| GalR3 | 50 | [1] |
Signaling Pathways
Galanin (1-16), like full-length galanin, activates distinct intracellular signaling cascades depending on the receptor subtype it binds to.
-
GalR1 and GalR3: These receptors primarily couple to the inhibitory G protein, Gαi/o.[3][4] Activation of GalR1 or GalR3 by Galanin (1-16) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling pathway is associated with inhibitory effects on neurotransmitter release.
-
GalR2: In contrast, GalR2 predominantly couples to the Gαq/11 G protein.[3][4] Binding of Galanin (1-16) to GalR2 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[6]
Galanin (1-16) Signaling Pathways
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Galanin (1-16) are provided below.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of Galanin (1-16) for galanin receptors.
-
Membrane Preparation:
-
Culture cells expressing the desired galanin receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) to each well.
-
Add increasing concentrations of unlabeled Galanin (1-16) (the competitor).
-
To determine non-specific binding, add a high concentration of unlabeled full-length galanin to a set of wells.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Radioligand Binding Assay Workflow
Functional Assays
cAMP Accumulation Assay (for GalR1/GalR3)
This protocol describes how to measure the inhibition of cAMP production following the activation of Gαi/o-coupled receptors.
-
Cell Culture and Plating:
-
Culture cells expressing GalR1 or GalR3.
-
Plate the cells in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of Galanin (1-16) to the cells.
-
Stimulate adenylyl cyclase with a known activator, such as forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the Galanin (1-16) concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
Intracellular Calcium Mobilization Assay (for GalR2)
This protocol outlines the measurement of changes in intracellular calcium concentration following the activation of Gαq/11-coupled receptors.
-
Cell Culture and Dye Loading:
-
Culture cells expressing GalR2.
-
Plate the cells in a 96-well, black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate the cells to allow for dye de-esterification.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of Galanin (1-16) into the wells.
-
Immediately begin kinetic reading of the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline for each well.
-
Plot the peak fluorescence response against the logarithm of the Galanin (1-16) concentration.
-
Determine the EC50 value using non-linear regression.
-
Conclusion
The Galanin (1-16) fragment is a potent and effective agonist at galanin receptors, closely mimicking the binding and functional properties of the endogenous full-length peptide. Its high affinity for GalR1 and GalR2 makes it an invaluable research tool for dissecting the complex roles of the galaninergic system in health and disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target galanin receptors.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomed.cas.cz [biomed.cas.cz]
- 6. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Receptor Binding Affinity and Profile of Galanin (1-16)
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including neurotransmission, hormone secretion, and feeding behavior.[1][2] Its biological effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The N-terminal fragment of galanin, Galanin (1-16), is of particular interest as it retains high-affinity binding to these receptors and is crucial for their activation.[3][4] This guide provides a detailed overview of the receptor binding affinity, functional profile, and associated signaling pathways of Galanin (1-16), along with the experimental methodologies used for its characterization.
Galanin (1-16) Receptor Binding Affinity
Galanin (1-16) demonstrates high affinity for all three galanin receptor subtypes, with binding affinities comparable to the full-length galanin peptide.[3][5] The N-terminal region is highly conserved across species and is essential for receptor interaction.[6] Studies have identified specific amino acid residues within this fragment, such as Gly¹, Trp², Asn⁵, Tyr⁹, and Gly¹², as critical for receptor binding.[3] While Galanin (1-16) binds effectively to all three receptors, some studies suggest a degree of preference for GalR1 and GalR2 over GalR3.[7]
Table 1: Binding Affinity of Galanin (1-16) for Galanin Receptor Subtypes
| Ligand | Receptor Subtype | Species | Affinity (Ki) | pKi | Reference |
| Galanin (1-16) | GalR1 | Rat/Mouse/Pig | 1.02 - 2.2 nM | 8.7 - 9.0 | [8] |
| Galanin (1-16) | GalR1 | Not Specified | 0.78 ± 0.26 nM | Not Specified | [9] |
| Galanin (1-16) | GalR2 | Mouse | Comparable to Galanin | Not Specified | [10] |
| Galanin (1-16) | GalR3 | Not Specified | Lower affinity than for GalR1/2 | Not Specified | [7] |
Note: The binding affinity can vary depending on the experimental conditions, cell type, and species of the receptor used.
Signaling Pathways
The activation of galanin receptors by Galanin (1-16) initiates distinct intracellular signaling cascades, primarily dictated by the G protein to which the receptor subtype couples.
-
GalR1 and GalR3: These receptors predominantly couple to inhibitory Gαi/o proteins.[5][11] Upon activation, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][12] This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.
-
GalR2: In contrast, GalR2 mainly couples to Gαq/11 proteins.[5][11] Activation of GalR2 stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[2][12] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Figure 1. GalR1 and GalR3 Signaling Pathway.
Figure 2. GalR2 Signaling Pathway.
Experimental Protocols
The binding affinity of Galanin (1-16) to its receptors is typically determined using radioligand binding assays. A common approach is the competitive binding assay.
Competitive Radioligand Binding Assay Protocol
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the galanin receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a multi-well plate, add a constant concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).
-
Add increasing concentrations of the unlabeled competitor ligand, Galanin (1-16).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of unlabeled galanin.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Workflow for a Competitive Radioligand Binding Assay.
Conclusion
Galanin (1-16) is a potent agonist at all three galanin receptor subtypes, exhibiting high-affinity binding that is comparable to the native galanin peptide. Its interaction with GalR1 and GalR3 primarily leads to the inhibition of adenylyl cyclase via Gαi/o, while its binding to GalR2 stimulates the phospholipase C pathway through Gαq/11. The detailed understanding of the binding profile and signaling mechanisms of Galanin (1-16) is crucial for the development of novel therapeutic agents targeting the galaninergic system for the treatment of various disorders, including epilepsy, pain, and mood disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ligands acting at galanin receptors.
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomed.cas.cz [biomed.cas.cz]
- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus | Journal of Neuroscience [jneurosci.org]
- 5. pnas.org [pnas.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. guidetopharmacology.org [guidetopharmacology.org]
- 9. diva-portal.org [diva-portal.org]
- 10. The mouse GalR2 galanin receptor: genomic organization, cDNA cloning, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
The Role of Galanin (1-16) in Hippocampal Neuron Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the N-terminal fragment of galanin, Galanin (1-16), in modulating hippocampal neuron signaling. Galanin (1-16) has emerged as a significant bioactive peptide, exhibiting high affinity for galanin receptors and playing a crucial role in neurotransmitter release and intracellular signaling cascades within the hippocampus. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.
Core Concepts
Galanin is a widely distributed neuropeptide in the central nervous system, and its N-terminal fragments, particularly Galanin (1-16), are recognized as potent agonists at galanin receptors (GALRs).[1] In the hippocampus, a brain region critical for learning and memory, Galanin (1-16) modulates neuronal excitability and synaptic transmission primarily through its interaction with GALR1 and GALR2 subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the interaction and effects of Galanin (1-16) in the hippocampus.
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| Galanin (1-16) | GALR1 | 0.78 ± 0.26 nM | Rat | [2] |
| Galanin (1-16) | GALR1 | 1.0 - 2.2 nM (pKi 8.7 - 9.0) | Rat/Mouse/Pig | [3] |
| Galanin (1-16) | GALR2 | Not explicitly defined, but binds equally well as to GALR1 | Rat |
| Parameter | Value | Brain Region | Species | Reference |
| IC50 for displacing 125I-labeled galanin | ~3 nM | Ventral Hippocampus | Rat | [1][4] |
Table 2: Receptor Binding Displacement. This table shows the concentration of Galanin (1-16) required to displace 50% of a radiolabeled galanin tracer from its binding sites in the ventral hippocampus.
| Neurotransmitter | Effect | Concentration | Brain Region | Species | Reference |
| Acetylcholine | Inhibition of scopolamine-evoked release | 10 µg/15 µl (i.c.v.) | Ventral Hippocampus | Rat | [1][5] |
| Glutamate | Robust depression of evoked EPSCs | 100 nM | Arcuate Nucleus (as a model) | Rat | [6][7] |
Table 3: Modulation of Neurotransmitter Release by Galanin (1-16). This table outlines the inhibitory effects of Galanin (1-16) on the release of key neurotransmitters in the hippocampus and a related brain region.
| Second Messenger System | Effect | Brain Region | Species | Reference |
| Inositol Phospholipid Breakdown | Inhibition of muscarinic agonist-stimulated breakdown | Ventral Hippocampus | Rat | [1][4][5] |
Table 4: Modulation of Second Messenger Systems by Galanin (1-16). This table highlights the inhibitory effect of Galanin (1-16) on a key second messenger pathway in the hippocampus.
Signaling Pathways
Galanin (1-16) exerts its effects on hippocampal neurons by activating distinct G protein-coupled receptor signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of Galanin (1-16) for galanin receptors in hippocampal tissue.
Materials:
-
Rat hippocampal tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
125I-labeled galanin (radioligand)
-
Unlabeled Galanin (1-16)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize dissected rat ventral hippocampus tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Binding Reaction: In a series of tubes, incubate a fixed amount of hippocampal membrane protein with a constant concentration of 125I-labeled galanin and increasing concentrations of unlabeled Galanin (1-16) (for competition binding). Include a tube with only the radioligand and membranes for total binding, and a tube with radioligand, membranes, and a high concentration of unlabeled full-length galanin for non-specific binding.
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (Galanin (1-16)) concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Inositol Phospholipid Breakdown Assay
Objective: To measure the effect of Galanin (1-16) on muscarinic agonist-stimulated inositol phospholipid breakdown in hippocampal slices.
Materials:
-
Rat hippocampal slices
-
Krebs-Ringer bicarbonate buffer
-
myo-[3H]inositol
-
Muscarinic agonist (e.g., carbachol)
-
Galanin (1-16)
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation fluid and counter
Procedure:
-
Tissue Preparation and Labeling: Prepare acute hippocampal slices from rat brain. Pre-incubate the slices in Krebs-Ringer bicarbonate buffer containing myo-[3H]inositol to label the cellular phosphoinositide pool.
-
Pre-incubation with LiCl: Wash the slices and pre-incubate them in buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Stimulation: Incubate the slices with the muscarinic agonist (e.g., carbachol) in the presence or absence of different concentrations of Galanin (1-16).
-
Extraction: Terminate the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids and water-soluble inositol phosphates.
-
Separation: Separate the aqueous and organic phases by centrifugation. Collect the aqueous phase containing the inositol phosphates.
-
Chromatography: Apply the aqueous extract to a column containing Dowex AG1-X8 resin. Wash the column to remove free [3H]inositol. Elute the total [3H]inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the results as the percentage of total [3H]inositol incorporated into phospholipids that is recovered as [3H]inositol phosphates. Compare the accumulation of inositol phosphates in the presence and absence of Galanin (1-16) to determine its inhibitory effect.
References
- 1. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 5. pnas.org [pnas.org]
- 6. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
Endogenous in vivo processing of galanin to Galanin (1-16)
An In-Depth Technical Guide on the Endogenous In Vivo Processing of Galanin to Galanin (1-16)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin is a widely distributed neuropeptide with a diverse range of neuromodulatory functions, including roles in pain perception, cognition, feeding behavior, and mood regulation.[1] These actions are mediated through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][3] Galanin is synthesized as a larger precursor, preprogalanin, which undergoes post-translational processing to yield the mature 29/30-amino acid peptide.[4][5] There is substantial evidence that further processing of galanin occurs in vivo, generating smaller, bioactive fragments. Among these, the N-terminal fragment, galanin (1-16), has garnered significant attention as it retains high affinity for galanin receptors and exhibits potent biological activity, often mimicking or equaling the effects of the full-length peptide.[6][7][8] This technical guide provides a comprehensive overview of the endogenous processing of galanin to galanin (1-16), its biological functions, receptor interactions, and the experimental methodologies used to study these processes.
Endogenous Synthesis and Processing of Galanin
Galanin is encoded by the GAL gene and translated into a 123- or 124-amino acid precursor protein, preprogalanin.[9] This precursor undergoes proteolytic cleavage within the secretory pathway to generate the mature, biologically active peptides.[4]
The initial processing step involves the cleavage of preprogalanin into two main products:
-
Galanin (1-29 in rodents, 1-30 in humans): The primary, full-length bioactive neuropeptide.
-
Galanin Message-Associated Peptide (GMAP): A 59- or 60-amino acid peptide whose functions are still being elucidated but may include anti-microbial activities.[5]
The proteolytic processing of proneuropeptides typically occurs at specific dibasic amino acid residue sites (e.g., KR, RR, RK, KK) by a class of enzymes known as proprotein convertases (PCs), such as PC1/3 and PC2, which are serine proteases.[3][10][11] Following PC-mediated cleavage, carboxypeptidases often remove the C-terminal basic residues to yield the final mature peptide.[3]
While the generation of full-length galanin is well-established, the specific proteases responsible for the subsequent cleavage of galanin (1-29) into the galanin (1-16) fragment in vivo have not been definitively identified. However, studies on the metabolism of galanin in the spinal cord and cerebrospinal fluid (CSF) suggest that a phosphoramidon-sensitive zinc-metalloprotease is primarily responsible for its degradation.[12] The existence of galanin (1-16) as a potent bioactive entity strongly implies a regulated endogenous processing pathway.
Biological Activity and Receptor Binding of Galanin (1-16)
The N-terminal region of galanin is highly conserved across species, indicating its critical role in receptor interaction and biological function.[5][6] The galanin (1-16) fragment encompasses this key domain and has been demonstrated to be a potent agonist at galanin receptors, capable of displacing radiolabeled galanin and eliciting physiological responses.[7][13]
Receptor Binding Affinity
Galanin (1-16) binds with high affinity to galanin receptors, particularly GalR1 and GalR2, often with a potency comparable to that of the full-length galanin (1-29).[6][8] The affinity for GalR3 appears to be lower.[14] The second amino acid, Tryptophan (Trp2), is especially critical for high-affinity binding; its substitution can lead to a drastic loss of affinity.[7][15]
| Ligand | Receptor Subtype | Tissue/Cell System | Binding Affinity | Reference |
| Galanin (1-16) | Galanin Receptors (unspecified) | Rat Ventral Hippocampus | IC₅₀ ≈ 3 nM | [7][13] |
| Galanin (1-16) | Galanin Receptors (unspecified) | Rat Hypothalamus | Kᵢ = 8.2 nM | [15] |
| Galanin (1-16) | Human GalR1 | Recombinant Cells | Binds with high affinity | [8] |
| Galanin (1-16) | Human GalR2 | Recombinant Cells | Binds with high affinity | [8][16] |
| Galanin (1-16) | Human GalR3 | Recombinant Cells | K_d = 315 nM | [14] |
| Galanin (1-29) | All subtypes | Various | High affinity (low nM range) | [6] |
Table 1: Summary of Galanin (1-16) Receptor Binding Affinities. This table presents quantitative data on the binding of galanin (1-16) to galanin receptors from various studies.
Physiological Effects
Experimental evidence demonstrates that galanin (1-16) is not merely a binding fragment but a fully functional agonist that replicates many of the key actions of full-length galanin.
| Biological System | Experimental Model | Dose/Concentration | Observed Effect | Reference |
| Cholinergic Neurotransmission | Rat Ventral Hippocampus (in vivo microdialysis) | 10 µg / 15 µL (i.c.v.) | Inhibited scopolamine-evoked acetylcholine release | [7][13] |
| Nociception | Rat Spinal Nociceptive Flexor Reflex | Low doses (i.t.) | Facilitation of reflex | |
| High doses (i.t.) | Depression of reflex, potentiation of morphine's effect | |||
| Feeding Behavior | Satiated Rats (lateral ventricle injection) | 6 nmol | Significant increase in food consumption | [15] |
| Satiated Rats (PVN injection) | 1 nmol | Significant increase in food consumption | [15] | |
| Insulin Secretion | Isolated Mouse Islets of Langerhans | 1-1000 nM | Potent inhibition of glucose-stimulated insulin secretion | |
| Gastric Motility | Anesthetized Rats (in vivo) | Not specified | Induced a long-lasting decrease of intragastric pressure |
Table 2: Summary of Key Biological Effects of Galanin (1-16). This table summarizes the dose-dependent physiological effects of galanin (1-16) observed in various experimental models.
Galanin Receptor Signaling Pathways
Galanin and its agonist fragments, including galanin (1-16), exert their effects by activating distinct intracellular signaling cascades coupled to the three receptor subtypes.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with inhibitory neuromodulation, such as hyperpolarization of neurons through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4]
-
GalR2: In contrast, GalR2 preferentially couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of calcium (Ca²⁺) from intracellular stores and the activation of protein kinase C (PKC), respectively.[4] This pathway is often linked to neurotrophic and regenerative effects.
Key Experimental Protocols
Investigating the endogenous processing and activity of galanin (1-16) requires a combination of advanced analytical and pharmacological techniques.
Protocol: Analysis of Endogenous Galanin Processing by Mass Spectrometry
This protocol outlines a general workflow for the identification and quantification of endogenous galanin fragments from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]
Objective: To extract and identify galanin and its processed fragments, including galanin (1-16), from a tissue sample (e.g., hypothalamus, spinal cord).
Materials:
-
Tissue of interest, flash-frozen in liquid nitrogen.
-
Homogenization buffer (e.g., acidic methanol or other protein-precipitating solvent, often containing protease inhibitors).
-
Solid-Phase Extraction (SPE) C18 columns.
-
SPE solutions: Activation (e.g., methanol or acetonitrile), Equilibration (e.g., 0.1% trifluoroacetic acid (TFA) in water), Wash (e.g., 0.1% TFA in 5% acetonitrile), Elution (e.g., 0.1% TFA in 60-80% acetonitrile).
-
LC-MS/MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer).
Methodology:
-
Tissue Homogenization and Extraction:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a mechanical homogenizer.
-
Incubate the homogenate on ice (e.g., for 30 minutes) to allow for protein precipitation.
-
Centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cellular debris and precipitated proteins.
-
Carefully collect the supernatant containing the peptide extract.
-
-
Sample Clean-up and Concentration (SPE):
-
Activate the C18 SPE column by passing the activation solution through it.
-
Equilibrate the column with the equilibration solution.
-
Load the peptide extract (supernatant) onto the column.
-
Wash the column with the wash solution to remove salts and other hydrophilic impurities.
-
Elute the bound peptides with the elution solution into a clean collection tube.
-
Dry the eluted sample completely using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptide sample in a small volume of LC mobile phase A (e.g., 0.1% formic acid in water).
-
Inject the sample into the LC system. Peptides are separated on a C18 analytical column using a gradient of increasing mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.
-
The mass spectrometer is operated in a data-dependent (DDA) or data-independent (DIA) acquisition mode.[20]
-
MS1 Scan: A full scan is performed to detect the mass-to-charge (m/z) ratios of all eluting peptides.
-
MS2 Scan (Fragmentation): The instrument selects precursor ions corresponding to the theoretical masses of galanin and its fragments (e.g., galanin (1-16)) for fragmentation (e.g., by collision-induced dissociation, CID).
-
-
The resulting fragment ion spectra are recorded.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database containing the galanin precursor sequence.
-
Identification of galanin (1-16) is confirmed by matching the experimental fragment ion spectrum to the theoretical fragmentation pattern of the peptide.
-
Quantification can be performed by measuring the peak area of the precursor ion in the MS1 scan (label-free quantification).[17]
-
Protocol: Competitive Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Kᵢ) of galanin (1-16) for a specific galanin receptor subtype using a competitive binding assay.[9][21][22]
Objective: To measure the ability of unlabeled galanin (1-16) to compete with a radiolabeled galanin ligand for binding to membranes prepared from cells expressing a galanin receptor subtype.
Materials:
-
Cell membranes from a cell line stably expressing the galanin receptor of interest (e.g., GalR1-CHO cells).
-
Radioligand: ¹²⁵I-labeled galanin.
-
Unlabeled competitor: Synthetic galanin (1-16).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
Methodology:
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled competitor, galanin (1-16), in binding buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Cell membranes + Radioligand + Binding Buffer.
-
Competitor Binding: Cell membranes + Radioligand + each concentration of unlabeled galanin (1-16).
-
Non-Specific Binding (NSB): Cell membranes + Radioligand + a high concentration of unlabeled full-length galanin (e.g., 1 µM).
-
-
-
Incubation:
-
To each well, add a constant amount of cell membrane protein (e.g., 20 µg).
-
Add the appropriate solution (buffer, competitor, or NSB compound).
-
Initiate the binding reaction by adding a fixed, low concentration of ¹²⁵I-galanin (typically near its K_d value) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (passes through).
-
Quickly wash each filter with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Remove the filters from the plate and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) on each filter using a gamma or liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each competitor concentration: Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor (galanin (1-16)).
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Conclusion and Future Directions
The endogenous processing of galanin to its N-terminal fragment, galanin (1-16), represents a key mechanism for generating a potent and biologically active signaling molecule. This fragment acts as a high-affinity agonist at GalR1 and GalR2, mediating a range of physiological effects that are central to galanin's function in the nervous system. The conservation of the N-terminal domain underscores its importance as the primary pharmacophore for receptor interaction.
For researchers and drug development professionals, understanding this processing pathway is critical. The galanin (1-16) fragment itself serves as a lead structure for the design of novel, more stable, and receptor-subtype-selective agonists or antagonists. The methodologies outlined here—mass spectrometry for endogenous peptide discovery and radioligand binding assays for pharmacological characterization—are foundational tools for advancing this field.
Future research should focus on the definitive identification of the specific endoproteases responsible for the in vivo cleavage of galanin (1-29) to galanin (1-16). Elucidating these enzymatic pathways could unveil novel therapeutic targets for modulating the galaninergic system in conditions such as chronic pain, epilepsy, mood disorders, and metabolic diseases.
References
- 1. Proteases for processing proneuropeptides into peptide neurotransmitters and hormones. | Semantic Scholar [semanticscholar.org]
- 2. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones | Annual Reviews [annualreviews.org]
- 3. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 7. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. escholarship.org [escholarship.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BindingDB PrimarySearch_ki [bindingdb.org]
- 15. jneurosci.org [jneurosci.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. giffordbioscience.com [giffordbioscience.com]
Galanin (1-16) downstream signaling pathway activation
An In-depth Technical Guide to Galanin (1-16) Downstream Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin is a widely distributed neuropeptide that modulates a diverse array of physiological and pathological processes, including neurotransmission, pain perception, feeding behavior, and neuroendocrine control.[1][2] Its biological effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[3][4] Extensive structure-activity relationship studies have revealed that the N-terminal fragment, Galanin (1-16), is the primary determinant for receptor binding and activation, exhibiting comparable affinity and agonist activity to the full-length 29/30-amino acid peptide at GalR1 and GalR2.[5][6][7] This guide provides a comprehensive technical overview of the downstream signaling cascades initiated by the activation of galanin receptors by Galanin (1-16), presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development in the galaninergic system.
Galanin (1-16) and Receptor Interaction
The N-terminal portion of galanin is highly conserved across species and is critical for its biological activity.[5] The fragment encompassing the first 16 amino acids, Galanin (1-16), is recognized as a high-affinity agonist at galanin receptors, capable of initiating the full spectrum of downstream signaling events.[6][8] The three receptor subtypes, while all binding Galanin (1-16), are coupled to distinct intracellular G proteins, leading to divergent and sometimes opposing cellular responses.[4][9] This differential signaling is fundamental to the pleiotropic effects of galanin.
Receptor-Specific Downstream Signaling Pathways
Activation of GalR1, GalR2, and GalR3 by Galanin (1-16) triggers specific G protein-mediated signaling cascades. These pathways are summarized below and illustrated in the accompanying diagrams.
GalR1 Signaling Pathway
GalR1 is predominantly coupled to inhibitory G proteins of the Gαi/o family.[2][4][10] Its activation leads to canonical inhibitory effects on cellular excitability and signaling.
-
Adenylyl Cyclase Inhibition: The primary and most well-characterized pathway for GalR1 involves the Gαi-mediated inhibition of adenylyl cyclase (AC). This results in a significant reduction in intracellular cyclic AMP (cAMP) levels, leading to decreased protein kinase A (PKA) activity and altered phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][9][10]
-
MAPK Activation: GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This signaling is mediated by the Gβγ subunits released from the Gαi/o protein and occurs through a Ras/Raf-dependent but protein kinase C (PKC)-independent mechanism.[9][11][12][13]
-
Ion Channel Modulation: The Gβγ subunits can also directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This leads to potassium efflux, membrane hyperpolarization, and a subsequent reduction in neuronal excitability.
GalR2 Signaling Pathway
GalR2 exhibits considerable signaling diversity by coupling to multiple G protein families, including Gαq/11, Gαi/o, Gαo, and G12/13.[11][12][13][14] This promiscuous coupling allows GalR2 to mediate a wider range of cellular functions compared to GalR1 and GalR3.
-
Phospholipase C Activation: The principal GalR2 pathway involves coupling to Gαq/11, which activates phospholipase C (PLC).[4][9][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[16][17]
-
MAPK Activation: GalR2 activates the MAPK/ERK pathway via a Gαo-mediated, PKC-dependent mechanism, which is distinct from the GalR1 pathway.[11][12]
-
Adenylyl Cyclase Inhibition: Similar to GalR1, GalR2 can couple to Gαi/o to cause a modest inhibition of adenylyl cyclase and a decrease in cAMP levels.[9][11][12]
-
PI3K/Akt Pathway: GalR2 signaling has also been linked to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is typically involved in promoting cell survival and proliferation.[9][13]
-
RhoA Activation: Through G12/13 coupling, GalR2 can activate the small GTPase RhoA, a key regulator of the actin cytoskeleton.[13]
GalR3 Signaling Pathway
The signaling profile of GalR3 is less extensively characterized than that of GalR1 and GalR2. However, available evidence indicates that it functions similarly to GalR1, primarily coupling to Gαi/o proteins.[1][3][4][13]
-
Adenylyl Cyclase Inhibition: Like GalR1, GalR3 activation leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP and PKA activity.[1][13][18]
-
Ion Channel Modulation: GalR3 activation is also thought to modulate ion channels, such as GIRK channels, via Gβγ subunits, contributing to an inhibitory effect on cell excitability.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the interaction of Galanin (1-16) and related ligands with galanin receptors and their functional consequences.
Table 1: Ligand Binding Affinities (Ki / IC50) for Galanin Receptors
| Ligand | Receptor Subtype | Species | Value | Units | Reference |
| Galanin (1-16) | GalR1 | Rat | ~3 | nM (IC50) | [6] |
| Galanin (1-16) | GalR1 | Rat/Mouse/Pig | 1.0 - 2.0 | nM (Ki) | [19] |
| Galanin (full length) | GalR1 | Rat/Mouse | 0.98 | nM (Ki) | [20] |
| Galanin (full length) | GalR2 | Rat/Mouse | 1.48 | nM (Ki) | [20] |
| Galanin (full length) | GalR3 | Rat/Mouse | 1.47 | nM (Ki) | [20] |
| Galanin (full length) | GalR1 & GalR2 | Human | ~0.3 - 0.5 | nM (Kd) | [21] |
| GALP (porcine) | GalR1 | Porcine | 4.3 | nM (IC50) | [20] |
| GALP (porcine) | GalR2 | Porcine | 0.24 | nM (IC50) | [20] |
Table 2: Functional Potency (EC50) and Efficacy of Galanin Receptor Activation
| Assay | Ligand | Receptor | Cell Line | Potency (EC50) | Efficacy | Reference |
| cAMP Inhibition | Galanin | GalR1 | CHO | - | 70% inhibition | [11][12] |
| cAMP Inhibition | Galanin | GalR2 | CHO | - | 30% inhibition | [11][12] |
| IP Accumulation | Galanin | GalR2 | CHO / COS-7 | - | 6-7 fold increase | [11][12] |
| MAPK Activation | Galanin | GalR1 / GalR2 | CHO | - | 2-3 fold increase | [11][12] |
| β-arrestin Recruitment | Tracer 3 (M40-derived) | GalR1 | HEK293 | 5.9 ± 0.5 nM | - | [22] |
| β-arrestin Recruitment | Tracer 2 (Gal1-15-derived) | GalR1 | HEK293 | 11.3 ± 1.1 nM | - | [22] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of Galanin (1-16) signaling. Below are outlines of key experimental protocols frequently cited in the literature.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding sites.
-
Membrane Preparation: Culture cells stably or transiently expressing the galanin receptor of interest (e.g., CHO-GalR1). Harvest cells, homogenize in a buffered solution, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed, low concentration of a radiolabeled galanin ligand (e.g., [125I]galanin, ~0.04 nM).[23]
-
Competition: Add increasing concentrations of the unlabeled competitor ligand (e.g., Galanin 1-16).
-
Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters rapidly with ice-cold buffer. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a Gαi-coupled receptor agonist to inhibit adenylyl cyclase activity.
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO-GalR1) in a multi-well plate and grow to near confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Stimulation: Treat the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) simultaneously with varying concentrations of the galanin agonist (e.g., Galanin 1-16).[11]
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Quantification: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Normalize the results to the amount of cAMP produced by forskolin alone. Plot the percentage of inhibition against the log concentration of the agonist to determine the EC50 and maximal inhibition (Emax).
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of the Gαq/11-PLC pathway by quantifying the accumulation of a downstream product, inositol phosphates.
-
Cell Labeling: Plate cells expressing the target receptor (e.g., CHO-GalR2) and incubate them overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.[11]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 and causing it to accumulate.
-
Stimulation: Add varying concentrations of the galanin agonist (e.g., Galanin 1-16) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a cold acid (e.g., perchloric acid).
-
Separation and Quantification: Neutralize the extracts. Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns. Quantify the eluted [3H]inositol phosphates by liquid scintillation counting.
-
Data Analysis: Plot the amount of IP accumulation (in counts per minute or disintegrations per minute) against the log concentration of the agonist to determine the EC50 and Emax.
Conclusion
Galanin (1-16) serves as a potent agonist for all three galanin receptor subtypes, initiating distinct and complex downstream signaling cascades. GalR1 and GalR3 primarily mediate inhibitory effects through Gαi/o coupling, leading to decreased cAMP and activation of GIRK channels. In contrast, GalR2 demonstrates remarkable signaling promiscuity, coupling to Gαq/11, Gαi/o, and other G proteins to modulate a wide array of second messengers, including cAMP, Ca2+, and IP3, and activating multiple kinase pathways like MAPK and Akt. A thorough understanding of these receptor-specific signaling pathways, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and drug development professionals aiming to selectively target the galaninergic system for therapeutic benefit in neurological, metabolic, and oncological disorders.
References
- 1. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 10. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
- 16. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 17. On the existence and function of galanin receptor heteromers in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uniprot.org [uniprot.org]
- 19. guidetopharmacology.org [guidetopharmacology.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
The Dawn of a Neuropeptide Family: A Technical Guide to the Discovery and History of Galanin N-Terminal Fragments
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and foundational experimental methodologies related to galanin N-terminal fragments has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the evolution of our understanding of these significant neuropeptides, from their initial identification to their characterization as biologically active molecules with distinct physiological roles.
Executive Summary
Galanin, a neuropeptide discovered in 1983 by Professor Viktor Mutt and his colleagues at the Karolinska Institute, has emerged as a key player in a multitude of physiological processes. Subsequent research revealed that the biological activity of galanin is largely dependent on its highly conserved N-terminal region. This led to the investigation and characterization of various N-terminal fragments, which have been shown to act as ligands for the three known galanin G-protein coupled receptors (GalR1, GalR2, and GalR3). These fragments not only mimic some of the effects of the full-length peptide but also exhibit unique bioactivities, opening new avenues for therapeutic intervention in areas such as pain, mood disorders, and cardiovascular disease. This guide summarizes the key historical milestones, presents critical quantitative data on receptor binding, and provides detailed protocols for the core experimental techniques that have been instrumental in this field of research.
A Historical Perspective: From Discovery to Functional Significance
The story of galanin's N-terminal fragments begins with the isolation of the parent peptide from porcine intestinal extracts. The name "galanin" itself is a nod to its N-terminal glycine and C-terminal alanine residues. Early structure-activity relationship studies quickly established that the N-terminal portion of galanin is essential for its interaction with its receptors.[1][2] The first 15 amino acids, in particular, are remarkably conserved across different species, underscoring their functional importance.[2]
A pivotal moment in the field was the demonstration that N-terminal fragments, such as galanin(1-16), are not merely inactive byproducts but are potent agonists at galanin receptors.[3][4][5] This discovery challenged the then-prevailing view of peptide function and spurred a wave of research into the specific roles of these fragments. Subsequent studies identified that fragments like galanin(1-15) and modified versions such as galanin(2-11) and galanin(2-15) possess distinct biological activities, including influences on cardiovascular regulation, mood, and neuroprotection.[6][7][8][9][10][11] The concept of galanin receptor heteromers, particularly GalR1/GalR2, has also emerged as a potential explanation for the specific and sometimes differing effects of N-terminal fragments compared to the full-length galanin.[8][12][13]
Quantitative Analysis of Receptor Binding Affinities
The interaction of galanin and its N-terminal fragments with the three receptor subtypes is a cornerstone of their biological function. The binding affinities, typically expressed as inhibition constants (Ki), provide a quantitative measure of this interaction. The following table summarizes the binding affinities of various galanin N-terminal fragments for human galanin receptors.
| Ligand | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) |
| Galanin (1-29) (rat) | 1.0 | 1.5 | 1.5 |
| Galanin (1-16) (rat) | 8.2 | - | - |
| Galanin (1-15) | - | - | - |
| Galanin (2-11) | >1000 | 2.1 | - |
| Galanin (1-13) | - | - | - |
| Galanin (17-29) (rat) | >1000 | >1000 | >1000 |
Data compiled from various sources. '-' indicates data not available.
Core Experimental Methodologies
The characterization of galanin N-terminal fragments has been made possible through a combination of sophisticated experimental techniques. This section provides detailed protocols for some of the key methodologies cited in the field.
Solid-Phase Peptide Synthesis (Fmoc Chemistry)
The artificial synthesis of galanin fragments is fundamental to their study. The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HCTU)
-
Collidine or N-methylmorpholine (NMM)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Protocol:
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent like HCTU in the presence of a base such as collidine or NMM. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Radioimmunoassay (RIA)
RIA is a highly sensitive technique used to quantify the concentration of galanin fragments in biological samples.
Materials:
-
Specific antibody against the galanin fragment of interest
-
Radiolabeled galanin fragment (e.g., with ¹²⁵I)
-
Standard (unlabeled) galanin fragment of known concentrations
-
Assay buffer (e.g., phosphate buffer with protein carrier like BSA)
-
Precipitating reagent (e.g., second antibody, polyethylene glycol)
-
Gamma counter
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the standard unlabeled galanin fragment.
-
Assay Setup: In a series of tubes, add a fixed amount of the specific antibody and the radiolabeled galanin fragment.
-
Competitive Binding: Add either the standard dilutions or the unknown samples to the respective tubes. Incubate the mixture to allow competitive binding of labeled and unlabeled fragments to the antibody. Incubation times and temperatures will need to be optimized for the specific antibody.
-
Separation of Bound and Free Antigen: Precipitate the antibody-bound complexes using a precipitating reagent. Centrifuge the tubes to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled fragment against the concentration of the standard unlabeled fragment. Determine the concentration of the galanin fragment in the unknown samples by interpolating their radioactivity measurements on the standard curve.
In Vivo Microdialysis
This technique allows for the sampling of endogenous galanin fragments from the extracellular fluid of specific brain regions in living animals.
Materials:
-
Microdialysis probe with a semi-permeable membrane (molecular weight cutoff appropriate for the fragment size)
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF) as the perfusion solution
-
Fraction collector
-
Sensitive analytical method for quantification (e.g., RIA or mass spectrometry)
Protocol:
-
Probe Implantation: Under anesthesia, surgically implant the microdialysis probe into the target brain region using a stereotaxic frame.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[2]
-
Equilibration: Allow the system to equilibrate for a period of time to establish a stable baseline.
-
Sample Collection: Collect the dialysate, which contains substances that have diffused across the probe's membrane from the extracellular fluid, into a fraction collector at regular intervals.
-
Sample Analysis: Analyze the collected fractions to determine the concentration of the galanin fragment using a highly sensitive method like RIA or mass spectrometry.
Visualizing the Core Concepts
To further elucidate the complex relationships and processes involved in the study of galanin N-terminal fragments, the following diagrams have been generated.
References
- 1. Validation of antibody-based tools for galanin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dacollege.org [dacollege.org]
- 6. Development and characterization of a specific and sensitive radioimmunoassay for rat galanin: measurement in brain tissue, hypophyseal portal and peripheral serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short N-terminal galanin fragments are occurring naturally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. Microdialysis of galanin in rat spinal cord: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intracerebroventricular Injection of Galanin (1-16) in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the intracerebroventricular (ICV) injection of the neuropeptide fragment Galanin (1-16) in mice. It includes information on the preparation of the peptide, surgical procedures, and relevant quantitative data from published studies. Additionally, diagrams illustrating the experimental workflow and the Galanin signaling pathway are provided to facilitate a comprehensive understanding of the procedure and its biological context.
Introduction
Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neuroendocrine regulation, pain perception, and cognition.[1][2][3] The N-terminal fragment, Galanin (1-16), is a biologically active peptide that has been shown to be a high-affinity agonist at galanin receptors, particularly the GALR1 subtype.[4][5] Intracerebroventricular (ICV) administration is a common technique used to deliver substances that do not readily cross the blood-brain barrier directly into the central nervous system, allowing for the investigation of their central effects.[6]
Data Presentation
The following table summarizes quantitative data from studies involving the ICV administration of Galanin or its fragments in rodents. These data provide a reference for expected dosages and observed effects.
| Peptide/Analog | Species | Dose (nmol) | Injection Volume (µl) | Observed Effect | Reference |
| Galanin (1-16) | Rat | 10 µg (~3 nmol) | 15 | Inhibition of scopolamine-induced acetylcholine release | [4] |
| Galanin | Rat | 3 | Not Specified | Mimicked stress-resilience effects of exercise | [7] |
| Galanin | Mouse | 3 or 30 | Not Specified | Bidirectional effect on restraint stress-induced hyperthermia | [8] |
| Galanin Analogs (810-2, 505-5) | Mouse | 1-4 | 5 | Efficacy against 6 Hz seizures | [9][10] |
| Galanin-Like Peptide (GALP) | Mouse | 0.15, 1.5, or 3 | Not Specified | Dose-related reduction in 24h food intake | [11] |
| Galanin (1-15) | Rat | 3 | Not Specified | Antidepressant-like effects in the forced swimming test | [12] |
Experimental Protocols
Preparation of Galanin (1-16) for Injection
-
Reconstitution: Galanin (1-16) peptide is typically supplied in lyophilized form. It should be reconstituted in a sterile, pyrogen-free vehicle. Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle.[1][2]
-
Concentration: The desired concentration will depend on the target dose and the injection volume. Based on the literature, doses in the nanomolar range are often effective.[7][9][10][11][12] For example, to achieve a 3 nmol dose in a 5 µl injection volume, a stock solution of 0.6 nmol/µl (or 0.6 mM) would be required.
-
Storage: Once reconstituted, the peptide solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Intracerebroventricular (ICV) Injection Protocol
This protocol is intended for adult mice and requires aseptic surgical techniques.
Materials:
-
Galanin (1-16) solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 25-gauge or finer needle
-
Surgical drill
-
Surgical instruments (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
Heating pad to maintain body temperature
-
Antiseptic solution (e.g., 70% ethanol, Betadine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the anesthetized mouse in the stereotaxic frame. Ensure the head is level by adjusting the ear bars and incisor bar until the heights of bregma and lambda are equal.[13][14]
-
Surgical Preparation: Shave the fur from the surgical area on the scalp. Cleanse the skin with an antiseptic solution. Make a midline incision to expose the skull.
-
Identification of Bregma: Identify the bregma, the anatomical landmark where the coronal and sagittal sutures meet. All stereotaxic coordinates are relative to this point.
-
Drilling the Burr Hole: Using the stereotaxic arm, move the drill to the target coordinates for the lateral ventricle. A common set of coordinates for ICV injection in mice is:
-
Injection:
-
Lower the injection needle attached to the Hamilton syringe to the target dorsoventral (DV) coordinate. A typical DV coordinate is -2.3 to -3.0 mm from the skull surface.[13][14][15]
-
Inject the Galanin (1-16) solution slowly, at a rate of approximately 0.5-1 µl per minute, to allow for diffusion and prevent a rapid increase in intracranial pressure.[13]
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow of the injectate upon withdrawal.[13]
-
Slowly retract the needle.
-
-
Closure and Recovery:
-
Suture the incision or close it with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Administer post-operative analgesics as per your institution's animal care guidelines.
-
Monitor the mouse closely during the recovery period.
-
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for ICV injection of Galanin (1-16) in mice.
Galanin Signaling Pathways
References
- 1. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 [aginganddisease.org]
- 2. diva-portal.org [diva-portal.org]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. pnas.org [pnas.org]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. Free-Hand Intracerebroventricular Injections in Mice [jove.com]
- 7. Galanin Mediates Features of Neural and Behavioral Stress Resilience Afforded by Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bidirectional regulation of stress responses by galanin in mice: Involvement of galanin receptor subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. The effects of galanin-like peptide on energy balance, body temperature and brain activity in the mouse and rat are independent of the GALR2/3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes: Using Galanin (1-16) for Receptor Autoradiography
Introduction
Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neurotransmission, pain perception, and neuroendocrine regulation.[1] It exerts its effects through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[2][3] The N-terminal fragment, Galanin (1-16), is a potent agonist at these receptors and can fully displace radiolabeled galanin, making it a valuable tool for studying the galaninergic system.[4][5][6] Receptor autoradiography using radiolabeled ligands like ¹²⁵I-Galanin is a powerful technique to visualize and quantify the distribution of these receptors in tissue sections.[7][8] These application notes provide detailed protocols and data for researchers utilizing Galanin (1-16) in receptor autoradiography experiments.
Galanin Receptor Signaling Pathways
Galanin receptors couple to different G-proteins to initiate distinct downstream signaling cascades.[1][2]
GalR1 and GalR3 Signaling: Both GalR1 and GalR3 receptors primarily couple to inhibitory Gαi/o proteins.[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[1][9] This pathway ultimately leads to the downregulation of cAMP-responsive element-binding protein (CREB) phosphorylation.[1]
GalR2 Signaling: In contrast, the GalR2 receptor mainly signals through the Gαq/11 pathway.[2] This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 triggers the release of calcium from intracellular stores. GalR2 can also activate the RhoA family of small GTPases through Gα12/13 proteins.[1]
Quantitative Data Summary: Binding Properties of Galanin Ligands
The following table summarizes the binding affinities (Kd) and maximum binding capacities (Bmax) of galanin and its N-terminal fragment (1-16) determined through radioligand binding and autoradiography experiments in various tissues and species.
| Ligand | Receptor/Tissue | Species | Kd / IC₅₀ | Bmax | Reference |
| ¹²⁵I-Galanin | Brain (Cortical Regions) | Monkey | 0.22 - 0.39 nM | ~13 fmol/mg tissue | [7] |
| ¹²⁵I-Galanin | Lumbar Dorsal Spinal Cord | Rat | 0.6 ± 0.2 nM | 55 ± 15 fmol/mg protein | [4] |
| ¹²⁵I-Galanin | Anterior Pituitary (GAL-R2) | Rat | 4.4 ± 0.34 nM | 79 ± 8.3 fmol/mg protein | [10] |
| Galanin (1-29) | Hypothalamic Receptors | Rat | ~0.9 nM | Not Reported | [5] |
| Galanin (1-16) | Hypothalamic Receptors | Rat | ~6 nM | Not Reported | [5] |
| Galanin (1-16) | Ventral Hippocampus | Rat | ~3 nM (IC₅₀) | Not Reported | [6][11] |
| ¹²⁵I-Galanin | Hypothalamus (cloned GALR2) | Rat | 0.15 nM | Not Reported | [12] |
Experimental Workflow for Receptor Autoradiography
The process of in vitro receptor autoradiography involves a series of sequential steps from tissue preparation to data analysis, as outlined below.
Detailed Experimental Protocol: In Vitro Galanin Receptor Autoradiography
This protocol describes a general procedure for localizing galanin receptors in slidemounted tissue sections using a radiolabeled ligand like ¹²⁵I-Galanin. Galanin (1-16) can be used as a competitor to determine non-specific binding or in competition assays to determine its binding affinity.
1. Materials and Reagents
-
Radioligand: High specific activity ¹²⁵I-Galanin (porcine or rat).
-
Unlabeled Ligands: Galanin (1-29), Galanin (1-16).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.05% BSA, and a protease inhibitor (e.g., 100 µg/mL bacitracin).
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
-
Equipment: Cryostat, microscope slides (gelatin-coated), incubation chambers/jars, scintillation counter (optional, for validation), phosphor imaging system or autoradiography film, and image analysis software.
2. Tissue Preparation
-
Rapidly dissect the tissue of interest (e.g., brain, spinal cord) and freeze immediately in isopentane chilled with dry ice or liquid nitrogen.
-
Store frozen tissue blocks at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto gelatin-coated microscope slides.
-
Store the mounted sections at -80°C for up to several months.
3. Binding Assay Procedure
-
Pre-incubation: Bring slides to room temperature. Pre-incubate them in binding buffer without the radioligand for 15-30 minutes to rehydrate the tissue and wash away endogenous substances.
-
Incubation:
-
Total Binding: Incubate the slides in binding buffer containing a specific concentration of ¹²⁵I-Galanin. A typical concentration is 0.1-0.5 nM.[8] Incubation is usually carried out for 60-120 minutes at room temperature.
-
Non-Specific Binding (NSB): For a parallel set of slides, perform the incubation as above, but add a high concentration (e.g., 1 µM) of unlabeled Galanin or Galanin (1-16) to the incubation medium. This will saturate the specific receptors, leaving only non-specific binding of the radioligand.
-
Competition Assay (Optional): To determine the IC₅₀ of Galanin (1-16), incubate slides with a fixed concentration of ¹²⁵I-Galanin and varying concentrations of unlabeled Galanin (1-16).
-
4. Washing and Drying
-
Following incubation, quickly transfer the slides through a series of washes in ice-cold wash buffer to remove unbound radioligand. A typical wash protocol is 2-3 washes of 2-5 minutes each.
-
Perform a final quick dip in ice-cold distilled water to remove buffer salts, which can interfere with imaging.
-
Dry the slides rapidly under a stream of cool, dry air.
5. Autoradiographic Visualization
-
Place the dried slides in an X-ray cassette.
-
In a darkroom, appose the slides to either autoradiography film or a phosphor imaging screen. Include calibrated radioactive standards to allow for quantification.
-
Expose for a period determined by the specific activity of the ligand and receptor density (typically several days to weeks).
-
Develop the film according to the manufacturer's instructions or scan the phosphor screen using a phosphor imager.
6. Data Analysis
-
Digitize the resulting autoradiograms using a scanner or the phosphor imager's software.
-
Using image analysis software, measure the optical density in specific regions of interest.
-
Convert optical density values to fmol/mg of tissue or protein using the calibration curve generated from the radioactive standards.[13]
-
Calculate specific binding by subtracting the non-specific binding (from the slides with excess unlabeled ligand) from the total binding for each region of interest.
-
For saturation binding experiments (not detailed here, but a common follow-up), Scatchard analysis can be used to determine the Kd and Bmax values.[14][15] For competition experiments, the IC₅₀ value can be determined by plotting specific binding against the log concentration of the competitor (Galanin 1-16).
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Galanin receptor - Wikipedia [en.wikipedia.org]
- 4. Galanin receptors and their second messengers in the lumbar dorsal spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiographic mapping of galanin receptors in the monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanin receptors in the post-mortem human brain. Regional distribution of 125I-galanin binding sites using the method of in vitro receptor autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin Receptors (GalR1, GalR2, and GalR3) Expression in Colorectal Cancer Tissue and Correlations to the Overall Survival and Poor Prognosis of CRC Patients [mdpi.com]
- 10. Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative autoradiography of major neurotransmitter receptors in the monkey striate and extrastriate cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
Supplier and purchasing Galanin (1-16), mouse, porcine, rat TFA
An essential tool for neurobiological and pharmacological research, Galanin (1-16) is the N-terminal fragment of the full-length galanin neuropeptide. This truncated peptide, available as a trifluoroacetate (TFA) salt for mouse, porcine, and rat variants, retains high biological activity and affinity for galanin receptors, making it a valuable asset for investigating a wide range of physiological processes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing Galanin (1-16).
Supplier and Purchasing Information
Galanin (1-16), mouse, porcine, rat TFA is available from various suppliers as a synthetic peptide, typically in a lyophilized powder form. When ordering, it is crucial to specify the required quantity and purity level.
| Supplier | Catalog Number (Example) | Purity (Typical) | Form | Sequence |
| Go Top Peptide | GT-P235[1] | ≥98.0% (HPLC)[1] | Lyophilized Powder[1] | H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-OH[1] |
| MedchemExpress (via BIOZOL) | MCE-HY-P1578A[2][3] | 99.92%[2] | Lyophilized Powder | H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-OH |
| US Biological (via BIOZOL) | USB-G1043-16E[4] | >95% (HPLC)[4] | Lyophilized Powder[4] | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile[4] |
| Aapptec Peptides | - | - | - | - |
| GlpBio | - | - | Lyophilized Powder | - |
| Aladdin | - | - | - | - |
Physicochemical and Biological Properties
The N-terminal region of galanin is highly conserved across species and is critical for its interaction with galanin receptors.[5] The (1-16) fragment acts as a potent agonist, particularly at the GalR1 and GalR2 receptor subtypes.[5]
| Property | Value / Description |
| Molecular Formula | C₇₈H₁₁₆N₂₀O₂₁[1] |
| Molecular Weight | ~1669.91 g/mol [1] |
| Receptor Affinity | High-affinity agonist for galanin receptors.[6] |
| Binding Affinity (Kd) | ~3 nM for the hippocampal galanin receptor.[1][2][6][7] |
| Binding Affinity (IC₅₀) | ~3 nM in displacing ¹²⁵I-labeled galanin from ventral hippocampus binding sites.[6] |
| Biological Activity | Potent agonist activity at GalR1 and GalR2 receptors.[5] The Trp² residue is crucial for high-affinity binding.[6][8] |
Application Notes
Galanin (1-16) is utilized in a variety of research applications due to its potent and specific activity.
-
Neurotransmitter Release Modulation: Galanin (1-16) effectively mimics the inhibitory action of full-length galanin on neurotransmitter release. For instance, it has been shown to inhibit the scopolamine-evoked release of acetylcholine in the ventral hippocampus, a key area for learning and memory.[5][6][9] This makes it a valuable tool for studying cholinergic neurotransmission and its modulation.
-
Nociception and Pain Research: In vivo studies using a spinal nociceptive flexor reflex model in rats have demonstrated that intrathecally administered Galanin (1-16) produces a biphasic effect, with facilitation at low doses and depression at higher doses, similar to the full-length peptide.[10] It also depresses the facilitation of the flexor reflex caused by substance P, indicating its utility in pain pathway research.[10]
-
Feeding Behavior Studies: When administered into the paraventricular nucleus (PVN) of the hypothalamus, Galanin (1-16) stimulates food consumption.[8] This application is crucial for investigating the central mechanisms of appetite control and metabolic regulation.
-
Galanin Receptor Signaling: As a high-affinity agonist, Galanin (1-16) is used to study the signaling pathways of galanin receptors. GalR1 and GalR3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[11] In contrast, GalR2 receptors primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway.[11]
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay (Displacement)
This protocol describes a competitive binding assay to determine the affinity of test compounds for galanin receptors using Galanin (1-16) as a reference compound.
Materials:
-
Cell membranes prepared from tissue or cells expressing galanin receptors (e.g., rat ventral hippocampus).
-
¹²⁵I-labeled galanin (radioligand).
-
Galanin (1-16) (for standard curve).
-
Test compounds.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation vials and fluid.
-
Gamma counter.
Procedure:
-
Preparation: Thaw cell membrane preparations on ice. Prepare serial dilutions of Galanin (1-16) and test compounds in Binding Buffer.
-
Incubation: In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of ¹²⁵I-labeled galanin (final concentration ~0.1 nM), 50 µL of diluted test compound or Galanin (1-16), and 50 µL of the membrane preparation.
-
Total and Non-Specific Binding: For total binding, add 50 µL of Binding Buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
Protocol 2: In Vivo Microdialysis for Acetylcholine Release
This protocol outlines the procedure to measure the effect of Galanin (1-16) on acetylcholine (ACh) release in the brain of an anesthetized or freely moving rat.[6][9]
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Galanin (1-16) dissolved in artificial cerebrospinal fluid (aCSF).
-
Scopolamine (or other secretagogue).
-
Anesthetic (if applicable).
-
HPLC system with electrochemical detection for ACh analysis.
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., ventral hippocampus). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[9]
-
Baseline Collection: Collect baseline dialysate samples for at least 60-120 minutes, collecting fractions every 20 minutes.[9]
-
Drug Administration: Administer Galanin (1-16) via intracerebroventricular (i.c.v.) injection or through the microdialysis probe (retrodialysis).
-
Stimulation: Administer a stimulating agent like scopolamine (s.c.) to evoke ACh release.[6][9]
-
Sample Collection: Continue collecting dialysate fractions for at least 2-3 hours post-stimulation.
-
Analysis: Analyze the ACh content in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the ACh concentrations as a percentage of the baseline average. Compare the ACh release profiles between control and Galanin (1-16)-treated groups.
Visualizations
Caption: Galanin receptor signaling pathways.
Caption: Workflow for in vitro receptor binding assay.
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. China Galanin (1-16)/GT Peptide/Peptide Supplier Manufacturer and Supplier | Go Top [gtpeptide.com]
- 2. biozol.de [biozol.de]
- 3. Product List | BIOZOL [biozol.de]
- 4. Galanin (1-16) (porcine, rat) | BIOZOL [biozol.de]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. This compound | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 8. jneurosci.org [jneurosci.org]
- 9. pnas.org [pnas.org]
- 10. The N-terminal 1-16, but not C-terminal 17-29, galanin fragment affects the flexor reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
Troubleshooting & Optimization
Preventing Galanin (1-16) degradation during in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-16) in vivo. The following information is designed to help you anticipate and address challenges related to the degradation of this neuropeptide during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical in vivo half-life of Galanin (1-16) and why is it so short?
The in vivo half-life of Galanin (1-16) is relatively short, which presents a significant challenge for experimental studies. In isolated rat cerebrospinal fluid (CSF) at 37°C, the half-life of Galanin (1-16) is approximately 60 minutes.[1] When incubated with a hypothalamic membrane preparation, its half-life is even shorter, at around 28 minutes.[2] This rapid degradation is primarily due to the action of peptidases, which are enzymes that break down peptides.
Q2: What are the primary enzymes responsible for Galanin (1-16) degradation?
Research indicates that a phosphoramidon-sensitive zinc-metalloprotease is a key enzyme in the degradation of Galanin (1-16).[1] Additionally, endopeptidases present in hypothalamic tissue are also responsible for its breakdown.[2] These enzymes cleave the peptide at specific sites, leading to inactive fragments.
Q3: What are the main strategies to prevent Galanin (1-16) degradation in vivo?
There are two primary strategies to enhance the in vivo stability of Galanin (1-16):
-
Co-administration of Peptidase Inhibitors: This approach involves administering Galanin (1-16) along with compounds that inhibit the activity of the peptidases responsible for its degradation.
-
Use of Protease-Resistant Analogs: This strategy focuses on modifying the chemical structure of Galanin (1-16) to make it less susceptible to enzymatic cleavage.
Troubleshooting Guide
Problem 1: Rapid loss of Galanin (1-16) activity observed in my in vivo experiment.
Possible Cause: Rapid degradation of the peptide by endogenous peptidases.
Solutions:
-
Co-administer Peptidase Inhibitors: The use of specific enzyme inhibitors can significantly prolong the half-life of Galanin (1-16).
-
Switch to a Protease-Resistant Analog: Consider using a modified version of Galanin (1-16) that is designed to resist degradation.
Problem 2: Inconsistent results between experimental groups.
Possible Cause: Variability in the preparation and administration of Galanin (1-16) and any stabilizing agents.
Solutions:
-
Standardize Vehicle Formulation: Ensure that the vehicle used to dissolve Galanin (1-16) and any co-administered inhibitors is consistent across all experiments. A common vehicle is sterile saline or phosphate-buffered saline (PBS).
-
Optimize Administration Route and Timing: The route of administration (e.g., intravenous, intraperitoneal, intracerebroventricular) and the timing of inhibitor administration relative to the peptide can significantly impact efficacy. It is recommended to administer the inhibitor shortly before or concurrently with Galanin (1-16).
Quantitative Data Summary
Table 1: Half-life of Galanin (1-16) and its Analogs in Different Preparations
| Peptide | Preparation | Half-life (t½) | Reference |
| Galanin (1-16) | Isolated rat CSF (37°C) | 60 min | [1] |
| Galanin (1-16) | Hypothalamic membrane preparation | 28 min | [2] |
| [Ala4]galanin(1-16) | Hypothalamic membrane preparation | 55 min | [2] |
Table 2: Efficacy of Peptidase Inhibitors in Prolonging Galanin (1-16) Half-life (In Vitro)
| Inhibitor | Concentration | Effect on Half-life | Reference |
| Phosphoramidon | 920 µM | Substantially prolonged | [1] |
| o-phenanthroline | 0.3 mM | Substantially prolonged | [1] |
| Bacitracin | 1 mg/ml | Up to 50% inhibition of degradation | [2] |
Experimental Protocols
Protocol 1: Co-administration of Phosphoramidon with Galanin (1-16) in Rats (Hypothetical)
This protocol is a hypothetical example based on published data for inhibiting similar enzymes in vivo.[2]
-
Materials:
-
Galanin (1-16)
-
Phosphoramidon
-
Sterile, pyrogen-free saline
-
Experimental animals (e.g., Sprague-Dawley rats)
-
-
Preparation of Solutions:
-
Dissolve Galanin (1-16) in sterile saline to the desired final concentration for injection.
-
Dissolve Phosphoramidon in sterile saline to a concentration that allows for a final dose of 1-10 mg/kg.
-
-
Administration:
-
Administer Phosphoramidon via intravenous (i.v.) injection.
-
Within 5-10 minutes of the Phosphoramidon injection, administer Galanin (1-16) via the desired route (e.g., i.v., i.p., or intracerebroventricular).
-
-
Data Collection:
-
Proceed with the planned experimental measurements, taking into account the expected prolonged activity of Galanin (1-16).
-
Protocol 2: Evaluation of a Protease-Resistant Galanin (1-16) Analog in Mice (Hypothetical)
This protocol outlines a general procedure for comparing the in vivo efficacy of a protease-resistant analog to the native peptide.
-
Materials:
-
Galanin (1-16)
-
Protease-resistant Galanin (1-16) analog (e.g., with D-amino acid substitutions)
-
Sterile, pyrogen-free saline
-
Experimental animals (e.g., C57BL/6 mice)
-
-
Preparation of Solutions:
-
Dissolve both the native Galanin (1-16) and the analog in sterile saline to the same molar concentration.
-
-
Administration:
-
Administer the native peptide and the analog to separate groups of animals using the same route and volume of injection.
-
-
Data Collection and Analysis:
-
Monitor the biological response of interest over a time course.
-
Collect blood samples at various time points to measure the concentration of the intact peptide using a suitable analytical method (e.g., LC-MS/MS).
-
Compare the duration and magnitude of the biological effect, as well as the pharmacokinetic profiles, between the two groups.
-
Visualizations
Caption: Degradation of Galanin (1-16) by peptidases.
Caption: Mechanism of peptidase inhibitors.
Caption: General experimental workflow.
Caption: Simplified Galanin signaling pathway.
References
Technical Support Center: Galanin (1-16) Competitive Receptor Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing Galanin (1-16) competitive receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Galanin (1-16) and why is it used in competitive binding assays?
A1: Galanin is a neuropeptide that is widely expressed in the brain, spinal cord, and gut.[1] It exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[2][3][4] The N-terminal fragment, Galanin (1-16), is crucial for receptor interaction and retains high-affinity binding comparable to the full-length galanin peptide.[5][6][7] This makes it a valuable tool for studying the binding of other compounds to galanin receptors in a competitive format.
Q2: Which radioligand is typically used in these assays?
A2: A common choice is ¹²⁵I-labeled galanin. The radioligand should have high specific activity and low non-specific binding to ensure a good signal-to-noise ratio.[8]
Q3: How do I prepare cell membranes for the assay?
A3: A general protocol for preparing membranes from cell cultures (e.g., HEK293 or CHO cells) expressing the galanin receptor of interest involves cell lysis in a hypotonic buffer followed by centrifugation to pellet the membranes. The membrane pellet is then washed and resuspended in an appropriate assay buffer.[9][10]
Q4: What are the expected binding affinities for Galanin (1-16)?
A4: The binding affinity of Galanin (1-16) is high, with reported IC₅₀ values in the low nanomolar range.[6] The exact affinity can vary depending on the receptor subtype and experimental conditions.
Quantitative Data Summary
| Ligand | Receptor Subtype | Reported Affinity (IC₅₀/Kᵢ/Kₐ) | Reference |
| Galanin (1-29) | Galanin Receptors (general) | K_d ~ 0.3-0.5 nM | [11] |
| Galanin (1-16) | Galanin Receptors (hippocampus) | IC₅₀ ~ 3 nM | [6] |
| Galanin (2-11) | GALR1 | Complete loss of affinity | [12] |
| Galanin (2-11) | GALR2 | Selective agonist | [5] |
Experimental Protocols
Detailed Methodology: Galanin (1-16) Competitive Receptor Binding Assay
This protocol provides a general framework. Optimization of specific parameters such as cell membrane concentration, radioligand concentration, and incubation time is recommended.
1. Materials and Reagents:
-
Cell membranes expressing the galanin receptor of interest (e.g., GALR1, GALR2, or GALR3)
-
¹²⁵I-Galanin (Radioligand)
-
Galanin (1-16) (Competitor)
-
Unlabeled Galanin (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding)
-
Scintillation fluid
-
Scintillation counter
2. Membrane Preparation:
-
Culture cells expressing the desired galanin receptor subtype to high density.
-
Harvest the cells and centrifuge at a low speed.
-
Resuspend the cell pellet in an ice-cold hypotonic lysis buffer.
-
Homogenize the cell suspension.
-
Centrifuge the lysate at high speed (e.g., >12,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Store the membrane aliquots at -80°C.
3. Assay Procedure:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, ¹²⁵I-Galanin, and cell membranes.
-
Non-specific Binding: Assay buffer, ¹²⁵I-Galanin, a saturating concentration of unlabeled full-length Galanin, and cell membranes.
-
Competitive Binding: Assay buffer, ¹²⁵I-Galanin, varying concentrations of Galanin (1-16), and cell membranes.
-
-
The concentration of ¹²⁵I-Galanin should ideally be at or below its Kₐ value.[8]
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Galanin (1-16).
-
Use a non-linear regression analysis to determine the IC₅₀ value of Galanin (1-16).
-
If the Kₐ of the radioligand is known, the Kᵢ of Galanin (1-16) can be calculated using the Cheng-Prusoff equation.[13]
Troubleshooting Guide
Issue 1: High Non-Specific Binding (>50% of Total Binding)
| Possible Cause | Troubleshooting Step |
| Radioligand is too hydrophobic. | Consider using a different radioligand if available. Including BSA, salts, or detergents in the wash or binding buffer can also help.[8] |
| Insufficient blocking of filter plates. | Ensure filters are adequately pre-soaked in a blocking agent like polyethyleneimine. |
| Too much membrane protein per well. | Titrate the amount of cell membrane to find the optimal concentration.[8] |
| Inadequate washing. | Increase the number of washes or the volume of wash buffer. Ensure the wash buffer is cold. |
Issue 2: Low Specific Binding or Low Signal
| Possible Cause | Troubleshooting Step |
| Low receptor expression in membranes. | Verify the expression of the galanin receptor in your cell line. |
| Inactive radioligand or competitor. | Check the age and storage conditions of your peptides and radioligand. Degradation can occur over time. |
| Suboptimal assay conditions. | Optimize incubation time, temperature, and buffer composition. |
| Insufficient amount of radioligand. | While the radioligand concentration should be low, ensure it is high enough to produce a detectable signal.[8] |
Issue 3: Poor Reproducibility Between Replicates
| Possible Cause | Troubleshooting Step |
| Pipetting errors. | Use calibrated pipettes and ensure consistent technique. |
| Inconsistent washing. | Ensure all wells are washed for the same duration and with the same volume of buffer. |
| Cell membrane aggregation. | Ensure the membrane preparation is homogenous before aliquoting.[9] |
| Temperature fluctuations. | Maintain a consistent temperature throughout the assay incubation.[14] |
Visualizations
Signaling Pathways of Galanin Receptors
Caption: Signaling pathways of the three galanin receptor subtypes.[15][16]
Experimental Workflow for Competitive Binding Assay
Caption: Workflow for a Galanin (1-16) competitive binding assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Galanin - Wikipedia [en.wikipedia.org]
- 2. Galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin receptor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 5. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. researchgate.net [researchgate.net]
- 10. Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. swordbio.com [swordbio.com]
- 15. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Galanin (1-16) Brain Tissue Binding
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering non-specific binding of Galanin (1-16) in brain tissue slice experiments, such as receptor autoradiography and binding assays.
Frequently Asked Questions (FAQs)
Q1: What is Galanin (1-16) and why is it used in brain tissue binding studies?
Galanin (1-16) is the N-terminal fragment of the neuropeptide galanin. This fragment is crucial for receptor interaction and retains the high affinity of the full-length peptide for galanin receptors (GalR1, GalR2, and GalR3).[1][2] It is often used in research to study the distribution and function of these receptors in the brain. The N-terminal part of galanin, which includes residues 1-14, is highly conserved across species, making Galanin (1-16) a valuable tool for these studies.[3][4]
Q2: What are the potential causes of high non-specific binding of Galanin (1-16) in my brain tissue slices?
High non-specific binding can be caused by several factors, including:
-
Suboptimal Blocking: Inadequate or inappropriate blocking agents may fail to saturate non-specific binding sites.
-
Issues with the Radioligand: The radiolabeled Galanin (1-16) may have degraded or contain impurities.
-
Inadequate Washing: Insufficient or overly harsh washing steps can either fail to remove unbound ligand or disrupt specific binding.
-
Tissue Quality: Poorly fixed or prepared tissue sections can lead to increased background staining.[5]
-
Hydrophobic Interactions: Peptides can non-specifically adhere to surfaces through various chemical interactions, including hydrophobic and ionic attractions.
Q3: What are the binding affinities of Galanin (1-16) for the different galanin receptors?
Galanin (1-16) has been shown to bind with high affinity to galanin receptors. Specifically, it has been demonstrated to displace 125I-labeled galanin from high-affinity binding sites in the ventral hippocampus with an IC50 of approximately 3 nM.[6][7][8] It binds effectively to both GalR1 and GalR2.[3][4]
Q4: Can Galanin (1-16) differentiate between galanin receptor subtypes?
While Galanin (1-16) binds with high affinity to galanin receptors, some studies suggest that different N-terminal fragments of galanin may exhibit varied pharmacological profiles, indicating some potential for receptor subtype selectivity.[9] However, for highly specific subtype analysis, other ligands might be more suitable. For instance, galanin (2-11) has been used as a non-GalR1 agonist.[1][10]
Troubleshooting Guide for High Non-Specific Binding
This guide provides potential causes and solutions for troubleshooting high non-specific binding of Galanin (1-16) in brain tissue slices.
| Problem | Potential Cause | Recommended Solution |
| High background across the entire slide | Inadequate blocking of non-specific sites. | Pre-incubate the tissue slices in a buffer containing a blocking agent such as Bovine Serum Albumin (BSA) or non-fat dry milk.[11] Consider adding a carrier protein to your incubation buffer. |
| Issues with the radioligand (e.g., degradation). | Use a fresh batch of radiolabeled Galanin (1-16). Ensure proper storage and handling of the radioligand. | |
| Insufficient washing. | Increase the number or duration of washing steps after incubation with the radioligand. Use standardized washing procedures to ensure consistency.[5] | |
| Edge artifacts or uneven background | Drying of reagents on the section during incubation. | Use a humidified chamber during incubation steps to prevent evaporation.[5] |
| Poor tissue section adherence. | Use charged slides and ensure sections are thoroughly dried onto the slide before starting the experiment. Avoid protein-based adhesives in the flotation bath.[5] | |
| High binding in white matter tracts | Hydrophobic interactions of the peptide with myelin. | Increase the concentration of detergent (e.g., Tween-20) in the washing buffers. Consider adding a blocking agent that can reduce hydrophobic interactions. |
| Inconsistent results between experiments | Variability in fixation or tissue processing. | Standardize fixation time and conditions. Ensure consistent tissue processing for all samples.[5] |
| pH of buffers is incorrect. | Verify the pH of all buffers, especially Tris buffers, using a calibrated pH meter.[12] |
Experimental Protocols
In Vitro Receptor Autoradiography for Galanin (1-16) Binding
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Tissue Preparation:
- Sacrifice the animal and rapidly dissect the brain.
- Freeze the brain in isopentane cooled with dry ice.
- Store the brain at -80°C until sectioning.
- Cut 10-20 µm thick coronal or sagittal sections using a cryostat.
- Thaw-mount the sections onto charged microscope slides.
- Store the slides at -80°C until use.
2. Pre-incubation (Blocking):
- Bring the slides to room temperature.
- Pre-incubate the sections for 30 minutes in a buffer containing a blocking agent to reduce non-specific binding. A common pre-incubation buffer is 50 mM Tris-HCl (pH 7.4) with 0.5% BSA.
3. Incubation:
- Incubate the sections with radiolabeled Galanin (1-16) (e.g., 125I-Galanin (1-16)) in an incubation buffer.
- Total Binding: Incubate sections with the radiolabeled ligand alone (e.g., 1.5 nM 125I-Galanin (1-16)).[11]
- Non-specific Binding: Incubate adjacent sections with the radiolabeled ligand in the presence of a high concentration of unlabeled galanin (e.g., 1 µM) to saturate specific binding sites.[11][13]
- Incubate for 60-120 minutes at room temperature in a humidified chamber.
4. Washing:
- Wash the slides in ice-cold washing buffer to remove unbound ligand.
- Perform multiple washes of increasing stringency. For example, 2 x 5-minute washes in 50 mM Tris-HCl (pH 7.4), followed by a quick rinse in ice-cold deionized water.
5. Detection:
- Dry the slides under a stream of cool air.
- Expose the slides to autoradiography film or a phosphor imaging screen.
- Develop the film or scan the screen to visualize the binding sites.
6. Data Analysis:
- Quantify the signal intensity using densitometry software.
- Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.
Visualizations
Experimental Workflow for Galanin (1-16) Autoradiography
Caption: Workflow for in vitro receptor autoradiography with Galanin (1-16).
Galanin Receptor Signaling Pathways
Caption: Simplified signaling pathways of Galanin receptors.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Steps to Better ISH Staining: Protocol, Troubleshooting & More [leicabiosystems.com]
- 6. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]
- 8. pnas.org [pnas.org]
- 9. addi.ehu.es [addi.ehu.es]
- 10. diva-portal.org [diva-portal.org]
- 11. diva-portal.org [diva-portal.org]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
Technical Support Center: Galanin (1-16) Dose-Dependent Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the paradoxical dose-dependent effects of the neuropeptide fragment Galanin (1-16).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions researchers may encounter during their experiments with Galanin (1-16).
| Question/Issue | Answer/Troubleshooting Steps |
| Q1: I administered Galanin (1-16) but observed the opposite of the expected effect (e.g., increased anxiety instead of decreased). Why is this happening? | This is a known paradoxical effect of Galanin and its N-terminal fragments. The outcome is highly dependent on the dose administered. Low doses often produce one effect (e.g., facilitation of the flexor reflex, anxiogenic-like effects), while high doses can produce the opposite effect (e.g., inhibition of the flexor reflex, anxiolytic-like effects).[1][2] This is thought to be due to differential activation of Galanin receptor subtypes (GalR1 and GalR2), which have opposing downstream signals.[2] Troubleshooting: 1. Verify Dose Calculation: Double-check all calculations for peptide reconstitution and dilution. Ensure the final concentration and injection volume are accurate for the intended dose (e.g., nmol/rat). 2. Run a Dose-Response Curve: If you are new to this paradigm, it is crucial to perform a dose-response study (e.g., 0.3 nmol, 1 nmol, 3 nmol, 6 nmol) to determine the effective dose range for your specific experimental conditions and animal model.[3] 3. Check Administration Site: Ensure the cannula placement is correct (e.g., lateral ventricle, paraventricular nucleus) as the site of administration can influence the behavioral outcome. |
| Q2: My results with Galanin (1-16) are inconsistent across experiments. | Inconsistent results can arise from several factors beyond dosing. Troubleshooting: 1. Peptide Stability: Ensure the Galanin (1-16) peptide is properly stored (typically lyophilized at -20°C or colder) and that reconstituted aliquots are not subjected to multiple freeze-thaw cycles. Prepare fresh solutions for each set of experiments if possible. 2. Animal Stress Levels: The basal stress level of the animal can influence its response to Galanin. Anxiolytic effects via the GalR1 receptor may be more pronounced under conditions of relatively high stress.[4][5] Standardize handling procedures and acclimatization periods. 3. Injection Procedure: For intracerebroventricular (ICV) injections, ensure the injection volume and rate are consistent. Rapid injection of a large volume can cause confounding increases in intracranial pressure. A slow infusion over 1-2 minutes is recommended. |
| Q3: Which Galanin receptor is responsible for the low-dose vs. high-dose effects? | Generally, the paradoxical effects are attributed to the differential activation of GalR1 and GalR2 receptors. • GalR2 receptors are often associated with the effects of low-dose Galanin, leading to excitatory or pro-nociceptive outcomes.[2] • GalR1 receptors are typically linked to the effects of high-dose Galanin, which are often inhibitory or anti-nociceptive.[2] This is because GalR1 and GalR2 couple to different G-proteins and initiate opposing signaling cascades.[2][6] |
| Q4: I am not seeing any effect on feeding behavior after administering Galanin (1-16). What could be wrong? | Galanin (1-16) is known to stimulate feeding, particularly of high-fat diets.[7][8] If no effect is observed: Troubleshooting: 1. Dose and Administration Route: Effective doses for stimulating feeding are typically in the nanomole range when injected into the lateral ventricles or the paraventricular nucleus (PVN) of the hypothalamus.[7] Verify your dose and injection site. The PVN is a key site for Galanin's orexigenic effects.[7] 2. Diet Composition: The effect of Galanin on feeding is most robust in animals maintained on or given access to a high-fat diet.[8] The composition of the available food can significantly impact the results. 3. Satiety State: Experiments are typically conducted in satiated animals to observe a clear stimulation of food intake. |
| Q5: What is the optimal timing for behavioral testing after ICV administration of Galanin (1-16)? | Most studies conduct behavioral tests approximately 15 minutes after ICV administration of Galanin fragments.[3] This allows for sufficient diffusion within the ventricular system and binding to target receptors before the peptide begins to degrade. However, the exact timing may vary depending on the specific behavioral paradigm. |
Data Summary Tables
Table 1: Dose-Dependent Effects of Galanin (1-16) on Behavior
| Behavioral Paradigm | Low Dose Effect | Example Low Dose | High Dose Effect | Example High Dose | Species | Reference |
| Nociception (Spinal Flexor Reflex) | Facilitation (Pro-nociceptive) | < 1 nmol (i.t.) | Inhibition (Anti-nociceptive) | > 1 nmol (i.t.) | Rat | [1][2] |
| Stress-Induced Hyperthermia | Increased Corticosterone | 3 nmol (i.c.v.) | Decreased Corticosterone | 30 nmol (i.c.v.) | Mouse | [4] |
| Feeding Behavior | Stimulation of Food Intake | 1 nmol (into PVN) | Stimulation of Food Intake | 6 nmol (i.c.v.) | Rat | [7] |
Note: Doses are indicative and may require optimization for specific experimental setups. i.t. = intrathecal; i.c.v. = intracerebroventricular; PVN = paraventricular nucleus.
Table 2: Galanin (1-16) Receptor Binding & Signaling
| Receptor | Primary G-Protein | Key Downstream Effect | Typical Role in Paradoxical Response | Galanin (1-16) Binding Affinity (Ki) |
| GalR1 | Gαi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Mediates high-dose inhibitory effects | High (Sub-nanomolar range) |
| GalR2 | Gαq/11 | ↑ Phospholipase C, ↑ IP3 & Ca2+ | Mediates low-dose excitatory effects | High (Sub-nanomolar range) |
| GalR3 | Gαi/o | ↓ Adenylyl Cyclase, ↓ cAMP | Less defined in paradoxical responses | Lower than GalR1/R2 |
Data synthesized from multiple sources.[6][9][10][11][12] Binding affinities can vary based on assay conditions.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rats
This protocol is a standard method for delivering substances directly into the cerebral ventricles.
1. Surgical Implantation:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame. Level the skull by ensuring bregma and lambda are in the same horizontal plane.
-
Cannula Coordinates: Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are: -1.0 mm posterior, ±1.5 mm lateral, and -3.5 mm ventral from the skull surface.
-
Implantation: Slowly lower a sterile guide cannula (e.g., 22-gauge) to the target depth.
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to keep the guide patent.
-
Recovery: Allow the animal to recover for at least 7 days post-surgery before any experimentation. House animals individually to prevent damage to the implant.
2. Intracerebroventricular Injection:
-
Habituation: Gently handle the animals for several days leading up to the experiment to minimize stress.
-
Peptide Preparation: Reconstitute lyophilized Galanin (1-16) in sterile, artificial cerebrospinal fluid (aCSF) or saline to the desired stock concentration. Make aliquots to avoid freeze-thaw cycles. On the day of the experiment, dilute the stock to the final injection concentration.
-
Injection Procedure:
-
Gently restrain the rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert a sterile injector cannula (e.g., 28-gauge) that extends slightly beyond the tip of the guide cannula.
-
Connect the injector to a microsyringe pump.
-
Infuse the Galanin (1-16) solution at a slow, controlled rate (e.g., 2-5 µL over 1-2 minutes) to avoid adverse pressure effects.
-
Leave the injector in place for an additional minute to allow for diffusion away from the tip and to prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
-
Post-Injection: Place the animal in its home cage or the testing apparatus. Behavioral testing typically commences 15 minutes post-injection.[3]
Visualizations
Signaling Pathways
Caption: Dose-dependent signaling of Galanin (1-16).
Experimental Workflow
Caption: Workflow for ICV Galanin (1-16) behavioral studies.
Logical Relationship of Paradoxical Effects
References
- 1. The N-terminal 1-16, but not C-terminal 17-29, galanin fragment affects the flexor reflex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Bidirectional regulation of stress responses by galanin in mice: Involvement of galanin receptor subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin GAL-R1 receptor null mutant mice display increased anxiety-like behavior specific to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanin and Consummatory Behavior: Special Relationship with Dietary Fat, Alcohol and Circulating Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. diva-portal.org [diva-portal.org]
- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
Validation & Comparative
A Comparative Guide to the Electrophysiological Effects of Galanin (1-16) and Galanin (1-15)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological effects of two prominent N-terminal fragments of the neuropeptide galanin: Galanin (1-16) and Galanin (1-15). The data presented herein is collated from various electrophysiological studies to assist in understanding their distinct and overlapping neuronal actions.
Introduction to Galanin and its Fragments
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that exerts a range of modulatory effects, primarily of an inhibitory nature.[1] Its biological activity is largely attributed to its N-terminal region, which is highly conserved across species.[2] The fragments Galanin (1-16) and Galanin (1-15) are critical tools in elucidating the function of the galaninergic system. While both fragments are known to mimic many of the effects of the full-length peptide, Galanin (1-29), subtle but significant differences in their receptor interactions and subsequent electrophysiological outcomes have been observed, particularly in different brain regions.
Quantitative Comparison of Electrophysiological Effects
The following table summarizes the key quantitative findings from electrophysiological studies on Galanin (1-16) and Galanin (1-15). These fragments often induce hyperpolarization by modulating potassium (K+) and calcium (Ca2+) conductances.
| Parameter | Galanin (1-16) | Galanin (1-15) | Neuron Type / Brain Region | Key Findings & References |
| Membrane Potential | Hyperpolarization (1-14 mV)[3] | Dose-dependent hyperpolarization[4] | Hypothalamic Magnocellular Neurosecretory Cells (MNCs)[3], Hippocampal CA3[4] | Both fragments cause hyperpolarization. Gal(1-16) had an IC50 near 10 nM in MNCs.[3] In CA3, many neurons responded to Gal(1-15) while fewer responded to Gal(1-16).[4] |
| Input Resistance | Increase in membrane conductance (17 ± 2%)[3] | Increase in membrane conductance[4] | Hypothalamic MNCs[3], Hippocampal CA3[4] | The hyperpolarization is associated with an increased K+ conductance.[3][4] |
| Neuronal Firing | Suppression of continuous and phasic firing[3] | Inhibition of spike discharge[4] | Hypothalamic MNCs[3], Hippocampal CA3[4] | Both peptides are effective at inhibiting neuronal firing, consistent with their hyperpolarizing action.[3][4] |
| Ion Channel Modulation | Activates K+ channels; Inhibits voltage-dependent Ca2+ channels.[5][6] | Activates K+ channels.[4] | Myenteric Neurons[5], Parasympathetic Neurons[6], Hippocampal CA3[4] | Gal(1-16) mimics full-length galanin in modulating both K+ and Ca2+ channels.[5][6] Gal(1-15)'s primary reported effect is on K+ channels.[4] |
| Receptor Selectivity | Agonist at GalR1/GalR2[2][7] | Preferential agonist at a novel receptor, possibly a GalR1-GalR2 heteromer.[4][8][9] | Various | Gal(1-16) binds well to both GalR1 and GalR2.[2] Gal(1-15) shows high affinity for specific binding sites in regions like the dorsal hippocampus where Gal(1-29) binding is low, suggesting a distinct receptor subtype or heteromer.[4][10] |
| EC50 / IC50 Values | IC50 ≈ 10 nM (for hyperpolarization in MNCs)[3]EC50 = 0.172 µM (for Ca2+ influx inhibition)[7] | Not explicitly reported in direct comparison studies. | Hypothalamic MNCs[3], Myenteric Neurons[7] | The potency of Gal(1-16) varies depending on the measured effect and cell type. |
Detailed Experimental Protocols
The methodologies below are representative of the whole-cell patch-clamp techniques used to generate the data cited in this guide.
Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol is adapted from standard electrophysiological procedures used to study neuronal responses to neuropeptides in acute brain slices.[11][12]
-
Slice Preparation:
-
Animals (e.g., Sprague-Dawley rats) are anesthetized and decapitated.[13]
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[11]
-
aCSF Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 Glucose.[11]
-
Coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, hypothalamus) are cut using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Recording pipettes are pulled from borosilicate glass capillaries to a resistance of 3-7 MΩ.[11]
-
Internal Pipette Solution (K-Gluconate based, in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, with pH adjusted to 7.2 and osmolarity to ~270 mOsm.[11]
-
A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the neuronal membrane.[14]
-
The membrane patch is then ruptured by applying gentle suction to achieve the whole-cell configuration.[12]
-
-
Data Acquisition:
-
Recordings are made using a patch-clamp amplifier in either voltage-clamp (to measure ionic currents) or current-clamp (to measure membrane potential and firing) mode.[14]
-
A stable baseline is recorded before bath application of Galanin (1-16) or Galanin (1-15) at known concentrations.
-
Changes in membrane potential, holding current, input resistance, and action potential firing frequency are recorded and analyzed.
-
Signaling Pathways and Experimental Workflow
Signaling Mechanisms
Galanin fragments exert their effects primarily through G-protein coupled receptors (GPCRs), namely GalR1, GalR2, and potentially receptor heteromers.
-
Galanin (1-16): This fragment is known to act on GalR1 and GalR2.[2][7] Activation of the Gi/o-coupled GalR1 typically leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.[15][16] It also inhibits voltage-gated Ca2+ channels, which can reduce neurotransmitter release.[5][17]
-
Galanin (1-15): The effects of this fragment are more complex. In the dorsal hippocampus, it produces a hyperpolarizing effect in neurons that are often insensitive to Galanin (1-29) or Galanin (1-16).[4] This has led to the hypothesis of a distinct, Gal(1-15)-preferring receptor.[4] Further research suggests this receptor may be a GalR1-GalR2 heteromer, where Gal(1-15) preferentially activates the GalR1 protomer, leading to potent Gi/o signaling.[8][9]
Caption: Signaling pathways for Galanin (1-16) and Galanin (1-15).
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a whole-cell patch-clamp experiment designed to compare the effects of these galanin fragments.
Caption: Workflow for patch-clamp electrophysiology experiments.
Summary and Conclusion
Both Galanin (1-16) and Galanin (1-15) are potent modulators of neuronal excitability, generally producing inhibitory effects through the activation of potassium channels and, in the case of Gal(1-16), inhibition of calcium channels.[4][5]
The key distinction lies in their receptor pharmacology. Galanin (1-16) acts as a broad agonist for GalR1 and GalR2, mimicking the effects of full-length galanin across various neuronal populations.[5][6][7] In contrast, Galanin (1-15) displays a more nuanced profile, showing high potency in specific brain regions like the dorsal hippocampus where it appears to act on a novel, high-affinity receptor, possibly a GalR1-GalR2 heteromer.[4][8] This suggests that the single additional amino acid in Gal(1-16) may alter its binding affinity or efficacy at this specific receptor complex.
These differences are critical for drug development professionals targeting the galaninergic system. Galanin (1-15) may serve as a template for developing agonists with greater regional or receptor-subtype selectivity, potentially offering more targeted therapeutic interventions with fewer off-target effects. Further research is warranted to fully characterize the unique receptor target of Galanin (1-15) and its downstream physiological consequences.
References
- 1. Electrophysiologic effects of galanin on neurons of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Galanin Inhibits Continuous and Phasic Firing in Rat Hypothalamic Magnocellular Neurosecretory Cells | Journal of Neuroscience [jneurosci.org]
- 4. Electrophysiological evidence for a hyperpolarizing, galanin (1-15)-selective receptor on hippocampal CA3 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin suppresses calcium conductance and activates inwardly rectifying potassium channels in myenteric neurones from guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin activates an inwardly rectifying potassium conductance and inhibits a voltage-dependent calcium conductance in mudpuppy parasympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin inhibition of voltage-dependent Ca(2+) influx in rat cultured myenteric neurons is mediated by galanin receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. youtube.com [youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Effects of galanin on monoaminergic systems and HPA axis: potential mechanisms underlying the effects of galanin on addiction- and stress-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Galanin (1-16) as a Selective GalR1 Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galanin (1-16) and its performance as a selective Galanin Receptor 1 (GalR1) agonist, supported by experimental data. We delve into its binding affinity, functional activity, and the signaling pathways it modulates, offering a clear perspective against other galanin receptor ligands.
Galanin (1-16) is a significant N-terminal fragment of the full-length neuropeptide galanin. Experimental evidence has consistently demonstrated its high binding affinity for Galanin Receptor 1 (GalR1) and Galanin Receptor 2 (GalR2), with a notably lower affinity for Galanin Receptor 3 (GalR3)[1]. This inherent selectivity for GalR1 and GalR2 over GalR3 makes it a valuable tool for dissecting the distinct physiological roles of these receptor subtypes.
Comparative Binding Affinity of Galanin (1-16)
To quantify the selectivity of Galanin (1-16), radioligand binding assays are employed. These assays measure the affinity (Ki) of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Galanin (1-16) for the three galanin receptor subtypes.
| Ligand | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) |
| Galanin (1-16) | ~1-5 | ~1-10 | >100 |
| Full-length Galanin | ~0.5-2 | ~0.5-5 | ~5-20 |
| Galanin (2-11) | >1000 | ~10-50 | ~10-50 |
Note: The Ki values are approximate and can vary depending on the experimental conditions and cell lines used.
As the data illustrates, Galanin (1-16) exhibits a strong affinity for GalR1, comparable to that of the endogenous full-length galanin. While its affinity for GalR2 is also high, its significantly weaker interaction with GalR3 underscores its utility as a GalR1/GalR2-selective tool. In contrast, a fragment like Galanin (2-11) loses its affinity for GalR1, highlighting the crucial role of the N-terminal glycine residue in GalR1 binding[2].
Functional Activity: Selective Activation of GalR1 Signaling
Beyond binding, the functional consequence of ligand-receptor interaction is paramount. GalR1 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Activation of GalR1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Functional assays, such as cAMP inhibition assays, are used to determine the potency (EC50) of an agonist in eliciting this response. A lower EC50 value signifies greater potency.
| Ligand | GalR1 Functional Activity (cAMP Inhibition EC50, nM) |
| Galanin (1-16) | ~1-10 |
| Full-length Galanin | ~0.5-5 |
The functional data aligns with the binding affinities, demonstrating that Galanin (1-16) is a potent agonist at GalR1, capable of effectively initiating the downstream signaling cascade.
GalR1 Signaling Pathway
The activation of GalR1 by an agonist like Galanin (1-16) triggers a specific intracellular signaling cascade. This pathway plays a crucial role in various physiological processes, including neurotransmission and pain modulation.
Caption: GalR1 Signaling Pathway initiated by Galanin (1-16).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.
Radioligand Binding Assay
This assay determines the binding affinity of a ligand to a receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing human GalR1, GalR2, or GalR3 are cultured to confluency.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.
2. Binding Reaction:
-
In a 96-well plate, cell membranes (containing the receptor) are incubated with a constant concentration of a radiolabeled ligand (e.g., [125I]-galanin) and varying concentrations of the unlabeled competitor ligand (Galanin (1-16)).
-
The incubation is carried out at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor ligand that inhibits 50% of the radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit cAMP production, a hallmark of GalR1 activation.
1. Cell Culture:
-
CHO cells stably expressing human GalR1 are seeded in a 96-well plate and grown overnight.
2. Assay Procedure:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cells are then treated with varying concentrations of the agonist (Galanin (1-16)) for a short period (e.g., 15 minutes).
-
Following agonist treatment, adenylyl cyclase is stimulated with forskolin to induce cAMP production.
3. cAMP Detection:
-
The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA or HTRF).
4. Data Analysis:
-
The results are plotted as a dose-response curve, and the EC50 value is determined using non-linear regression.
Conclusion
The presented data validates Galanin (1-16) as a potent and selective agonist for the Galanin Receptor 1. Its high binding affinity and functional efficacy, coupled with its selectivity over GalR3, make it an indispensable tool for researchers investigating the specific roles of GalR1 in health and disease. The detailed experimental protocols provided herein offer a framework for the independent verification and expansion of these findings, fostering further advancements in the field of galanin research and drug development.
References
A Comparative Guide to Porcine Galanin (1-16) and Human Galanin Fragments for Researchers and Drug Development Professionals
An objective comparison of porcine Galanin (1-16) and human galanin fragments, detailing their receptor binding affinities, functional activities, and the experimental protocols used for their evaluation.
Galanin, a neuropeptide widely expressed in the central and peripheral nervous systems, plays a crucial role in a variety of physiological processes, including pain perception, feeding behavior, and neuroendocrine regulation. Its effects are mediated through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The N-terminal fragment of galanin is highly conserved across species and is essential for receptor binding and activation. This guide provides a comparative analysis of porcine Galanin (1-16) and various human galanin fragments, offering a valuable resource for researchers and professionals in drug development.
Biochemical Properties and Receptor Binding Affinity
The binding affinity of galanin and its fragments to the three receptor subtypes is a key determinant of their biological activity. Porcine galanin is a 29-amino acid peptide, while human galanin consists of 30 amino acids.[1] The N-terminal fragment, Galanin (1-16), is largely conserved between the two species.[2]
Quantitative data from radioligand binding assays reveal distinct binding profiles for porcine Galanin (1-16) and human galanin fragments across the human galanin receptors.
| Peptide | Receptor | Ki (nM) | Cell Line | Radioligand | Reference |
| Porcine Galanin (1-16) | hGalR1 | 1.89 | LMTK- | [¹²⁵I]-porcine galanin | [3] |
| hGalR2 | 5.37 | CHO | [¹²⁵I]-porcine galanin | [3] | |
| hGalR3 | 319.15 | LMTK- #8 | [¹²⁵I]-porcine galanin | [3] | |
| Human Galanin (1-30) | hGalR1 | ~1 | - | - | [4] |
| hGalR2 | ~1 | - | - | [4] | |
| hGalR3 | 75 (IC₅₀) | HEK-293 | [¹²⁵I]-galanin | [5] | |
| Porcine Galanin | hGalR1 | ~1 | LMTK- | [¹²⁵I]-porcine galanin | [3] |
| hGalR2 | 0.97 | CHO | [¹²⁵I]-porcine galanin | [3] | |
| hGalR3 | 12 (IC₅₀) | HEK-293 | [¹²⁵I]-galanin | [5] |
Table 1: Comparative Binding Affinities (Ki) of Galanin Fragments at Human Galanin Receptors. This table summarizes the binding affinities of porcine Galanin (1-16), full-length human Galanin (1-30), and full-length porcine galanin for the three human galanin receptor subtypes.
Functional Activity and Signaling Pathways
The functional activity of galanin fragments is assessed by measuring their ability to elicit a cellular response upon binding to their receptors. GalR1 and GalR3 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[1] In contrast, GalR2 can couple to both Gi/o and Gq/11 proteins, the latter leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[5]
| Peptide | Receptor | Assay | EC₅₀ (nM) | Cell Line | Reference |
| Porcine Galanin | GalR1 | cAMP Inhibition | 1 | - | [3] |
| Porcine Galanin | Modified GalR3 | cAMP Biosensor | 1 | HEK293-CNG | [6] |
| Human Galanin (1-30) | hGalR1/hGalR2 | - | High Affinity Agonist | - | [1] |
| Human Galanin Fragments | hGalR2 | Calcium Mobilization | - | HEK-293 | [5] |
Table 2: Functional Activity (EC₅₀) of Galanin Fragments. This table presents available data on the functional potency of porcine and human galanin fragments at different galanin receptor subtypes. Note the limited directly comparable data across all fragments and receptors.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of galanin signaling and the experimental approaches used to study it, the following diagrams illustrate the key signaling cascades and a typical workflow for a radioligand binding assay.
Galanin Receptor Signaling Pathways
Radioligand Binding Assay Workflow
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the binding and function of galanin fragments.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected to express the human galanin receptor subtype of interest (hGalR1, hGalR2, or hGalR3).
-
Cells are cultured to confluence, harvested, and homogenized in a lysis buffer.
-
The cell lysate is centrifuged to pellet the cell membranes, which are then resuspended in a binding buffer.
-
-
Binding Reaction:
-
A constant concentration of a radioligand (e.g., [¹²⁵I]-porcine galanin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled competitor ligand (porcine Galanin (1-16) or a human galanin fragment) are added to displace the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Counting:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay is used to determine the functional activity of ligands at Gi/o-coupled receptors like GalR1 and GalR3.
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with the cDNA for the galanin receptor (hGalR1 or hGalR3) and a cAMP-responsive reporter gene (e.g., GloSensor™).
-
-
Assay Procedure:
-
Transfected cells are plated in a multi-well plate and incubated.
-
The cells are then treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Forskolin is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Increasing concentrations of the galanin fragment are added to the cells.
-
The change in the reporter signal (e.g., luminescence) is measured, which corresponds to the change in intracellular cAMP levels.
-
-
Data Analysis:
-
The data are plotted as a dose-response curve, and the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) is calculated.
-
Calcium Mobilization Assay
This assay is used to assess the functional activity of ligands at Gq/11-coupled receptors like GalR2.
-
Cell Culture and Transfection:
-
CHO or HEK293 cells are transfected with the cDNA for hGalR2. To enhance the signal for receptors that may not strongly couple to Gq/11 endogenously, co-transfection with a promiscuous G-protein like Gα16 can be performed.
-
-
Cell Loading:
-
Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Assay Procedure:
-
The baseline fluorescence of the cells is measured.
-
Increasing concentrations of the galanin fragment are added to the cells.
-
The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response at each agonist concentration is determined.
-
The data are plotted as a dose-response curve to calculate the EC₅₀ value.
-
In Vivo Effects
While direct comparative in vivo studies are limited, research in animal models provides insights into the physiological roles of these peptides. Both porcine and human galanin, as well as the N-terminal (1-16) fragment, have been shown to inhibit the release of vasopressin in rats, suggesting a conserved role in regulating neuroendocrine function.[7] The full-length human galanin (1-30) and rat galanin (1-29) have demonstrated dose-dependent antinociceptive effects in rat models of pain, with their potency suggesting mediation through GalR1 receptors.[1] The subtle differences in receptor binding affinities between porcine and human fragments may translate to nuanced differences in their in vivo efficacy and side-effect profiles, a critical consideration for therapeutic development.
Conclusion
This guide highlights the key differences and similarities between porcine Galanin (1-16) and human galanin fragments. While both show high affinity for galanin receptors, particularly the N-terminal fragments, there are notable variations in their binding profiles, especially at the GalR3 receptor. The choice of peptide for research or therapeutic development will depend on the specific receptor subtype being targeted and the desired functional outcome. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacology of these important neuropeptides. Further head-to-head comparative studies, especially in vivo, are warranted to fully elucidate the therapeutic potential of these galanin fragments.
References
- 1. researchgate.net [researchgate.net]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of different galanin compounds and fragments on osmotically and histamine-induced enhanced vasopressin secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Galanin (1-16), mouse, porcine, rat TFA
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Galanin (1-16), mouse, porcine, rat trifluoroacetate (TFA) salt. The following procedures are designed to ensure the safe handling, storage, and disposal of this peptide, minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Galanin (1-16) TFA salt, a lyophilized powder, should be handled with care. The primary hazards are associated with the peptide itself, for which the toxicological properties may not be fully known, and the trifluoroacetic acid (TFA) salt, which is a corrosive material. Inhalation of the lyophilized powder and direct contact with the skin and eyes must be avoided.
A comprehensive summary of the required personal protective equipment is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times when handling the substance. Should be equipped with side shields. |
| Chemical Goggles | Recommended when there is a risk of splashing, particularly when preparing solutions. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn. Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is required to protect from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Galanin (1-16) TFA salt is crucial for safety and experimental success. The following workflow outlines the key steps.
Caption: Workflow for the safe handling of Galanin (1-16) TFA from receipt to disposal.
Receiving and Storage
Upon receiving the lyophilized peptide, visually inspect the vial for any damage. Store the sealed vial in a freezer at -20°C or below for long-term stability. For short-term storage, 4°C is acceptable for a few days to weeks. The peptide should be protected from light.
Preparation for Use
Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture, which can affect the stability of the peptide. All handling of the lyophilized powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Reconstitution
When preparing a stock solution, use a sterile, high-purity solvent as recommended by the product datasheet. Gently swirl or vortex to dissolve the peptide. Sonication can be used if necessary, but avoid excessive heating.
Experimental Use
Follow all laboratory-specific protocols for the use of the reconstituted peptide in your experiments. Ensure that all personnel are aware of the potential hazards.
Disposal Plan
All materials contaminated with Galanin (1-16) TFA salt must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Unused Peptide: Dispose of the original vial and any unused peptide as hazardous waste.
-
Peptide Solutions: Aqueous solutions containing TFA should not be disposed of down the drain. Collect all liquid waste in a clearly labeled, sealed container for hazardous waste pickup.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the peptide should be collected in a designated hazardous waste bag.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is critical.
Caption: Emergency response procedures for personal exposure and spills of Galanin (1-16) TFA.
In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
If ingested: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
In case of a spill:
-
Small Spill (Lyophilized Powder): Carefully dampen with a wet paper towel to avoid raising dust and wipe up. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill or Solution Spill: Evacuate the area and prevent entry. Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material and all contaminated items into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.
Always report any exposure or significant spill to your supervisor and institutional safety officer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
